Ephos

Description

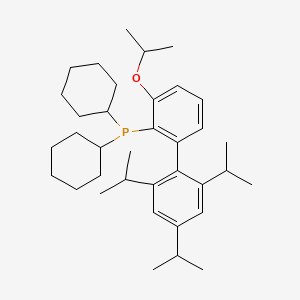

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55OP/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30/h15,20-27,29-30H,9-14,16-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAKNRLXSJBEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of EPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the EPhos ligand, a bulky, electron-rich phosphine ligand crucial for various palladium-catalyzed cross-coupling reactions. The document details a robust synthesis protocol, presents key quantitative data in a structured format, and illustrates the fundamental catalytic cycle in which this compound participates.

Introduction

The this compound ligand, also known as RuPhos, is chemically defined as 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl. It belongs to the class of Buchwald biaryl phosphine ligands, which are instrumental in advancing modern synthetic organic chemistry. These ligands are characterized by their steric bulk and electron-rich nature, properties that enhance the efficiency and scope of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. The unique structural features of this compound contribute to the stabilization of the palladium catalyst and facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination.[1][2] This guide offers a detailed protocol for its synthesis, enabling researchers to produce this valuable ligand in a laboratory setting.

This compound Ligand Synthesis Protocol

The synthesis of this compound can be accomplished through a one-pot procedure. The following protocol is adapted from established literature methods and provides a reliable route to the desired product.[3]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 1,3-Diisopropoxybenzene | C₁₂H₁₈O₂ | 194.27 | 1.5 g | 7.7 | 1.1 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 3.2 mL | 8.0 | 1.2 |

| 2-Bromochlorobenzene | C₆H₄BrCl | 191.45 | 0.8 mL | 6.8 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 3.1 mL | 7.7 | 1.1 |

| Chlorodicyclohexylphosphine | C₁₂H₂₂ClP | 232.73 | 1.5 mL | 6.8 | 1.0 |

| Dry Hexane | C₆H₁₄ | 86.18 | 16 mL | - | - |

| Dry Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 16 mL | - | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - | - |

Experimental Procedure

-

Initial Setup: An oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is sealed with a rubber septum and fitted with an argon inlet adapter. The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.[3]

-

Formation of the Lithiated Intermediate: The reaction vessel is charged with 1,3-diisopropoxybenzene (1.5 g, 7.7 mmol), dry hexane (16 mL), and n-butyllithium (3.2 mL, 2.5 M solution in hexanes, 8.0 mmol). The reaction mixture is heated to reflux (bath temperature of 80 °C) for 2.5 hours.[3]

-

Coupling Reaction: While maintaining the reflux, neat 2-bromochlorobenzene (0.8 mL, 6.8 mmol) is added dropwise via syringe over 50 minutes with vigorous stirring. The resulting suspension is stirred at 80 °C for an additional hour. The reaction mixture is then cooled to room temperature. Gas chromatography (GC) analysis of a quenched aliquot can be performed to confirm the complete consumption of 2-bromochlorobenzene and the formation of 2-bromo-2',6'-diisopropoxybiphenyl.[3]

-

Phosphine Introduction: Dry THF (16 mL) is added to the reaction mixture, which is then cooled to -78 °C. n-Butyllithium (3.1 mL, 2.5 M solution in hexanes, 7.7 mmol) is added dropwise over 15 minutes, and the mixture is stirred at -78 °C for 1 hour. Neat chlorodicyclohexylphosphine (1.5 mL, 6.8 mmol) is then added via syringe.[3]

-

Workup and Purification: The reaction mixture is stirred at -78 °C for a period, after which it is allowed to warm to room temperature. The reaction is quenched, and the organic layer is separated. The crude product is obtained by concentrating the organic phase under reduced pressure. Recrystallization from ethanol yields the pure 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (this compound) as a white solid.[3] A typical yield for this synthesis is approximately 71%.[3]

Characterization Data

| Technique | Data |

| Melting Point | 123-124 °C[4] |

| ¹H NMR (400 MHz, C₆D₆) | δ: 7.53 (d, J = 7.6 Hz, 1H), 7.30-7.14 (m, 4H), 6.49 (d, J = 8.3 Hz, 2H), 4.22 (sept, J = 6.0 Hz, 2H), 1.93-1.62 (m, 12H), 1.41-1.14 (m, 10H), 1.12 (d, J = 6.0 Hz, 6H), 0.96 (d, J = 6.0 Hz, 6H) |

| ¹³C NMR (100 MHz, C₆D₆) | δ: 157.0, 144.7, 144.4, 137.8, 137.6, 132.4, 132.3, 131.9, 131.9, 126.4, 123.9, 123.9, 106.6, 70.3, 35.2, 35.0, 30.9, 30.8, 30.7, 30.6, 28.0, 28.0, 27.9, 27.3, 22.6, 22.3 |

| ³¹P NMR (121 MHz, C₆D₆) | δ: -8.84 |

| IR (neat, cm⁻¹) | 2919, 2848, 1594, 1461, 1447, 1380, 1246, 1135, 1113, 1061 |

| Elemental Analysis | Calculated for C₃₀H₄₃O₂P: C, 77.22; H, 9.29. Found: C, 77.22; H, 9.41 |

The Role of this compound in Catalysis: The Buchwald-Hartwig Amination Cycle

The this compound ligand is highly effective in palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of arylamines. The catalytic cycle illustrates the role of the palladium catalyst and the this compound ligand in facilitating this transformation.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl_Chemicalbook [chemicalbook.com]

- 4. 787618-22-8 CAS MSDS (2-DICYCLOHEXYLPHOSPHINO-2',6'-DIISOPROPOXYBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The EPhos Ligand in Palladium-Catalyzed Cross-Coupling: A Deep Dive into Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The development of sophisticated phosphine ligands has been a cornerstone in the advancement of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-heteroatom bonds with unprecedented efficiency and scope. Among these, the EPhos ligand, a member of the Buchwald family of biaryl monophosphine ligands, has emerged as a powerful tool, particularly in challenging C-N bond-forming reactions. This technical guide provides an in-depth exploration of the mechanism of this compound in cross-coupling catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Principles: The this compound Advantage

This compound, chemically known as (2-Dicyclohexylphosphino-2',6'-diisopropoxy-3,6-dimethoxy-1,1'-biphenyl), is a highly effective ligand in palladium-catalyzed amination reactions, a subset of the broader class of Buchwald-Hartwig cross-coupling reactions. Its efficacy stems from its unique structural features, which directly influence the key steps of the catalytic cycle.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The structure of this compound, featuring bulky dicyclohexylphosphino and diisopropoxy groups, plays a crucial role in facilitating this cycle. Bulky, electron-rich phosphine ligands like this compound are known to promote the formation of the catalytically active, monoligated Pd(0) species, which is essential for initiating the catalytic cycle. Furthermore, these bulky ligands accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and overall reaction efficiency.

A key mechanistic insight into the function of this compound lies in the influence of its isopropoxy group at the C3-position. This substituent favors the formation of a C-bound isomer of the palladium(II) intermediate, a conformation that has been shown to exhibit significantly improved reactivity in the subsequent steps of the catalytic cycle. This preference is particularly beneficial when dealing with challenging substrates, such as the coupling of 2-aminooxazoles and 4-aminothiazoles, where traditional catalyst systems often fail.

Quantitative Performance Analysis

The superior performance of the this compound ligand is evident in the quantitative yields achieved in various cross-coupling reactions. The following tables summarize the performance of an this compound-based precatalyst (P3) in the Buchwald-Hartwig amination of 2-aminooxazole with different aryl halides, comparing it with other common Buchwald ligands.

Table 1: Palladium-Catalyzed Cross-Coupling of 2-Aminooxazole with 3-Chloropyridine

| Precatalyst | Ligand | Conditions | Yield (%) |

| P1 | BrettPhos | A | 75 |

| P2 | tBuBrettPhos | A | 68 |

| P3 | This compound | A | 85 |

| P4 | XPhos | A | 0 |

| P1 | BrettPhos | B | 70 |

| P2 | tBuBrettPhos | B | 65 |

| P3 | This compound | B | 82 |

| P4 | XPhos | B | 0 |

Table 2: Palladium-Catalyzed Cross-Coupling of 2-Aminooxazole with 2,6-Dimethylchlorobenzene

| Precatalyst | Ligand | Conditions | Yield (%) |

| P1 | BrettPhos | A | 45 |

| P2 | tBuBrettPhos | A | 0 |

| P3 | This compound | A | 78 |

| P4 | XPhos | A | 0 |

| P1 | BrettPhos | B | 40 |

| P2 | tBuBrettPhos | B | 0 |

| P3 | This compound | B | 75 |

| P4 | XPhos | B | 0 |

Data sourced from a study on the development of the this compound ligand.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful implementation in a research setting. The following protocols are based on established methods for Buchwald-Hartwig amination reactions using biarylphosphine ligands.

General Procedure for Buchwald-Hartwig Amination using this compound Precatalyst (P3)

Reaction Conditions A:

-

To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-aminooxazole (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.2 mmol, 1.2 equiv), and phenol (1.3 mmol, 1.3 equiv).

-

In a separate vial, weigh the this compound precatalyst P3 (0.02-0.075 mmol, 2-7.5 mol%).

-

Under an inert atmosphere (e.g., in a glovebox), add the precatalyst to the reaction vial.

-

Add 2-methyltetrahydrofuran (4.0 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 3 hours.

-

After cooling to room temperature, the reaction mixture can be quenched with water and extracted with an appropriate organic solvent.

-

The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Reaction Conditions B:

-

To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-aminooxazole (1.2 mmol, 1.2 equiv), and potassium carbonate (1.4 mmol, 1.4 equiv).

-

In a separate vial, weigh the this compound precatalyst P3 (0.02-0.075 mmol, 2-7.5 mol%).

-

Under an inert atmosphere, add the precatalyst to the reaction vial.

-

Add tert-butanol (4.0 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 3 hours.

-

Follow steps 6-8 from "Reaction Conditions A" for workup and purification.

Synthesis of the this compound Ligand

The synthesis of this compound follows a multi-step sequence common for biarylphosphine ligands. A general, illustrative procedure is provided below, based on the synthesis of structurally similar ligands.

-

Biaryl Formation: A Suzuki-Miyaura coupling between a suitably substituted arylboronic acid and an aryl halide is performed to construct the biphenyl backbone.

-

Functional Group Interconversion: The functional groups on the biphenyl scaffold are modified as needed to introduce the required isopropoxy and methoxy substituents.

-

Phosphination: The final step involves the introduction of the dicyclohexylphosphino group. This is typically achieved by ortho-lithiation of the biphenyl followed by quenching with dicyclohexylchlorophosphine. The reaction is carried out under strictly anhydrous and anaerobic conditions.

Visualizing the Mechanism and Workflow

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Pd-EPhos system and a typical experimental workflow.

Caption: Catalytic cycle for the Pd-EPhos catalyzed Buchwald-Hartwig amination.

Caption: General experimental workflow for a Buchwald-Hartwig amination using this compound.

Conclusion

The this compound ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling, offering a robust and efficient solution for the synthesis of complex arylamines. Its carefully designed structure, particularly the strategically placed isopropoxy group, directly translates to enhanced catalytic activity and a broader substrate scope. The data and protocols presented in this guide underscore the practical utility of this compound for researchers in academic and industrial settings, providing a solid foundation for its application in the development of novel pharmaceuticals and functional materials. As the demand for more efficient and selective synthetic methodologies continues to grow, ligands like this compound will undoubtedly play a pivotal role in shaping the future of organic synthesis.

EPhos Ligand: A Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the EPhos ligand, a highly effective biaryl monophosphine ligand utilized in palladium-catalyzed cross-coupling reactions. This document covers its chemical and physical properties, applications in catalysis, a representative experimental protocol, and a visualization of the relevant catalytic cycles.

Core Properties of this compound

This compound, also known by its systematic name Dicyclohexyl(3-isopropoxy-2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphane, is a sterically hindered and electron-rich ligand that has demonstrated significant utility in facilitating challenging cross-coupling reactions. Its key properties are summarized below.

| Property | Value |

| CAS Number | 2118959-55-8 |

| Molecular Formula | C₃₆H₅₅OP |

| Molecular Weight | 534.80 g/mol |

| Physical Form | Powder or crystals |

| Melting Point | 161-162 °C |

Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its large, nonpolar hydrocarbon structure suggests it is generally soluble in common nonpolar organic solvents such as toluene, xylenes, tetrahydrofuran (THF), and dichloromethane (DCM). It is expected to have limited to no solubility in polar solvents like water and lower alcohols.

Spectral Data

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The this compound ligand is a versatile and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its bulky nature and electron-donating properties help to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination, leading to higher yields and broader substrate scope.[1]

This compound is particularly well-suited for the following named reactions:

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[2] This is a cornerstone application for this compound and related ligands.

-

Suzuki-Miyaura Coupling: The cross-coupling of organoboron compounds with organic halides to form carbon-carbon bonds.[3]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.

-

Stille Coupling: The coupling of organotin compounds with various organic electrophiles.

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

-

Negishi Coupling: The cross-coupling of organozinc compounds with organic halides.

-

Hiyama Coupling: The cross-coupling of organosilicon compounds with organic halides.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

While a specific, detailed experimental protocol for a reaction using the this compound ligand is not available, the following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a similar bulky biarylphosphine ligand. This protocol should be considered a general guideline, and reaction conditions may need to be optimized for specific substrates.

Reaction: Coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 eq.)

-

Boronic acid (1.1 - 1.5 eq.)

-

Palladium source (e.g., Pd₂(dba)₃, 0.05 eq.)

-

This compound ligand (0.2 eq.)

-

Base (e.g., Cs₂CO₃, 3.0 eq.)[4]

-

Solvent (e.g., THF/water mixture)[4]

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium source, this compound ligand, and base.[4]

-

Add the solvent system (e.g., a mixture of THF and water).[4]

-

Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir for the required time (typically 2.5 to 24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent such as ethyl acetate.[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4]

Visualization of Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps in the catalytic cycles of the Buchwald-Hartwig amination and a generic Suzuki-Miyaura cross-coupling reaction, where the this compound ligand plays a crucial role.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Solubility of EPhos in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of EPhos (Dicyclohexyl(2′,6′-diisopropoxybiphenyl-2-yl)phosphine), a bulky and electron-rich monophosphine ligand widely utilized in palladium-catalyzed cross-coupling reactions. Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification, and overall process efficiency in research and drug development. This document presents estimated solubility data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of this important ligand.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (g/L) | Notes |

| Non-Polar Solvents | ||||

| Toluene | C₇H₈ | 2.4 | > 100 | Generally high solubility is expected due to the non-polar nature of both the solvent and the bulk of the this compound molecule. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 100 | THF is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 50 | Good solubility is anticipated, making it a suitable solvent for reactions and purification. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 20 - 50 | Moderate to good solubility is expected. |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | 5.1 | 10 - 20 | Moderate solubility is likely. |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | < 1 | Low solubility is expected due to the polar, protic nature of methanol and the largely non-polar character of this compound.[1] |

Disclaimer: The data presented in this table are estimations based on the known properties of structurally similar compounds and general principles of solubility. Actual solubility may vary depending on the specific conditions, including temperature and the purity of both the solute and the solvent.

Factors Influencing this compound Solubility

The solubility of this compound, like other phosphine ligands, is governed by a combination of factors related to its molecular structure and the properties of the solvent.[1][2]

-

Molecular Structure of this compound: this compound possesses a large, sterically demanding structure dominated by non-polar hydrocarbon moieties (dicyclohexyl and biphenyl groups).[3] The presence of two isopropoxy groups introduces some polar character, but the overall nature of the molecule is lipophilic. This lipophilicity is a primary determinant of its solubility profile.[4]

-

Solvent Polarity: The principle of "like dissolves like" is paramount. This compound, being predominantly non-polar, will exhibit higher solubility in non-polar or weakly polar organic solvents such as toluene, THF, and dichloromethane.[4] Its solubility is expected to decrease significantly in highly polar solvents, especially polar protic solvents like methanol and water.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Steric Factors: The bulky nature of the dicyclohexyl and diisopropoxybiphenyl groups on the phosphorus atom influences how the molecule packs in the solid state and how it interacts with solvent molecules.[1][2] While primarily affecting reaction kinetics, these steric features also play a role in the energetics of dissolution.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for two common and effective methods for determining the solubility of a solid organic compound like this compound in an organic solvent. Given that this compound is air-sensitive, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) into a vial equipped with a magnetic stir bar.

-

Solvent Addition: Add a known volume of the desired organic solvent (e.g., 5 mL) to the vial.

-

Equilibration: Seal the vial and stir the mixture vigorously at a constant, recorded temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed. An excess of undissolved solid should be present to confirm saturation.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of this compound.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated as follows:

Solubility (g/L) = (Mass of this compound residue (g) / Volume of supernatant collected (L))

UV-Visible (UV-Vis) Spectroscopy Method

This method is suitable if this compound exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent. It relies on creating a calibration curve to relate absorbance to concentration.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-3).

-

Sample Preparation for Analysis: After equilibration and settling of the excess solid, carefully withdraw a small, known volume of the supernatant.

-

Dilution: Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Caption: A flowchart of the gravimetric method for solubility determination.

Factors Influencing this compound Solubility

This diagram illustrates the key factors that influence the solubility of this compound in organic solvents.

Caption: Key factors determining the solubility of this compound.

References

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS # 2118959-55-8, this compound, Dicyclohexyl(3-isopropoxy-2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine - chemBlink [chemblink.com]

- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

The EPhos Ligand Family: A Technical Guide to a Pillar of Modern Cross-Coupling Catalysis

For Immediate Release

A deep dive into the EPhos ligand family, a cornerstone of modern palladium-catalyzed cross-coupling reactions, reveals a class of phosphines prized for their unique structural features and exceptional catalytic activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound ligands, including their synthesis, catalytic applications, and the mechanistic intricacies that underpin their performance.

The this compound family of ligands, characterized by a biaryl backbone featuring bulky substituents and strategically placed alkoxy groups, has emerged as a powerful tool in organic synthesis. These ligands are particularly renowned for their ability to facilitate challenging C-N and C-C bond formations, often succeeding where other phosphine ligands falter, especially in reactions involving sterically hindered substrates.

Core Structural Features and Properties

The defining characteristic of the this compound ligand family is its 2-(dicyclohexylphosphino)biphenyl core, further functionalized with specific alkoxy groups on the second phenyl ring. A prominent member of this family is this compound (also known by its CAS number 2118959-55-8), which is 2-(Dicyclohexylphosphino)-2′,6′-diisopropoxy-1,1′-biphenyl. The interplay between the bulky dicyclohexylphosphino group and the diisopropoxy substituents creates a unique steric and electronic environment around the palladium center.

| Property | Data |

| Chemical Name | 2-(Dicyclohexylphosphino)-2′,6′-diisopropoxy-1,1′-biphenyl |

| CAS Number | 2118959-55-8 |

| Molecular Formula | C₃₀H₄₃O₂P |

| Molecular Weight | 466.63 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 123-124 °C |

| Solubility | Soluble in most organic solvents; insoluble in water. |

| ³¹P NMR (CDCl₃) | ~ -10 ppm (uncoordinated) |

Performance in Catalysis: A Comparative Overview

The this compound ligand family has demonstrated superior performance in a range of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The unique architecture of this compound ligands often leads to higher yields and faster reaction times, particularly with challenging substrates.

Below is a comparative table illustrating the typical performance of this compound in the Buchwald-Hartwig amination of an aryl chloride with a primary amine, benchmarked against other common biarylphosphine ligands.

| Ligand | Aryl Halide Substrate | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 2 | >95 |

| XPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 4 | ~90 |

| SPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 6 | ~85 |

| BrettPhos | 4-Chlorotoluene | Aniline | K₃PO₄ | t-BuOH | 100 | 12 | ~70 |

Note: The data presented are representative and can vary based on specific reaction conditions and substrate scope.

The Catalytic Cycle in Detail

The efficacy of the this compound ligand in palladium-catalyzed C-N cross-coupling reactions can be understood by examining the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky and electron-rich nature of this compound facilitates each of these elementary steps.

Experimental Protocols

Synthesis of this compound (2-(Dicyclohexylphosphino)-2′,6′-diisopropoxy-1,1′-biphenyl)

This protocol outlines a general procedure for the synthesis of this compound.

An In-depth Technical Guide to the Discovery and Development of Eph Receptor Modulators

A Note on Terminology: The term "EPhos" is not standard nomenclature for a specific molecule or drug class in the current scientific literature. It is, however, the name of a technology company focused on quantum computing. Given the technical requirements of this guide for data on signaling pathways, experimental protocols, and quantitative metrics typical of drug discovery, this document will focus on the discovery and development of modulators for the Eph (erythropoietin-producing hepatocellular) receptor signaling pathway . The Eph receptors are a well-established class of targets in drug discovery, particularly in oncology.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core aspects of discovering and developing therapeutic agents that target the Eph receptor family.

Quantitative Data of Selected Eph Receptor Modulators

The following tables summarize quantitative data for various small molecule and peptide modulators of Eph receptors, providing a comparative overview of their potency and selectivity.

Table 1: Small Molecule Inhibitors of Eph Receptors

| Compound Name | Target(s) | Assay Type | IC50 (nM) | Reference |

| Dasatinib | EphA2, Src family kinases | Kinase Assay | 2.5 | [1] |

| GLPG1790 | EphA2, EphB2, EphB4, EphA1, EphA4 | Kinase Assay | 11 | [2] |

| ALW-II-49-7 | Pan-Eph inhibitor | Cellular Assay (EphB2) | 40 | [3] |

| UniPR1331 | EphA2 antagonist | Cellular Assay | 30,000 | [4] |

Table 2: Peptide Modulators of Eph Receptors

| Peptide Name | Target | Type | Assay Type | KD (µM) / IC50 (µM) | Reference |

| SNEW | EphB2 | Antagonist | Binding Assay | 6 (KD) | [3] |

| KYL | EphA4 | Antagonist | Isothermal Titration Calorimetry | 0.85 (KD) | [5] |

| APY | EphA4 | Antagonist | Isothermal Titration Calorimetry | 1.5 (KD) | [5] |

| VTM | EphA4 | Antagonist | Isothermal Titration Calorimetry | 4.7 (KD) | [5] |

| TYY | EphA4 | Antagonist | ELISA | micromolar (IC50) | [3] |

| WDC | EphA5 | Antagonist | ELISA | ~50 (IC50) | [3] |

Experimental Protocols

This section details the methodologies for key experiments in the discovery and characterization of Eph receptor modulators.

EphA2 Kinase Activity Assay (ELISA-based)

This non-radioactive assay measures the kinase activity of EphA2 by detecting the phosphorylation of a substrate.

Materials:

-

Recombinant EphA2 catalytic domain

-

Tyrosine kinase substrate (e.g., Poly[Glu,Tyr]4:1)

-

96-well ELISA plates

-

Kinase assay buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

Anti-phosphotyrosine monoclonal antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the tyrosine kinase substrate and incubate overnight at 4°C.

-

Wash the wells with a suitable wash buffer to remove unbound substrate.

-

Add the recombinant EphA2 kinase and the test inhibitor at various concentrations to the wells.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by washing the wells.

-

Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate and incubate until a color change is observed.

-

Stop the color development by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

The IC50 value is determined by plotting the absorbance against the inhibitor concentration.

Cell-Based EphA2 Phosphorylation Assay (NanoBRET™)

This assay measures the engagement of a test compound with EphA2 within living cells.[1]

Materials:

-

HEK293 cells

-

NanoLuc-EphA2 fusion vector

-

NanoBRET™ Tracer

-

Test compound (e.g., Dasatinib)

-

384-well plates

-

Plate reader capable of measuring BRET signal

Procedure:

-

Seed HEK293 cells transiently expressing the NanoLuc-EphA2 fusion protein into 384-well plates.

-

Pre-treat the cells with the NanoBRET™ Tracer.

-

Add the test compound at various concentrations to the wells.

-

Incubate for 1 hour.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader.

-

The IC50 value is calculated from a sigmoidal dose-response curve.[1]

Phage Display for Peptide Antagonist Discovery

This method is used to identify peptides that bind to the extracellular domain of an Eph receptor.[3][6]

Materials:

-

Phage display library (e.g., M13 displaying 12-amino-acid peptides)

-

Recombinant Eph receptor extracellular domain (e.g., EphA4-Fc)

-

96-well plates

-

Blocking buffer (e.g., BSA in PBS)

-

Wash buffer (e.g., PBST)

-

Elution buffer (e.g., low pH glycine buffer)

-

E. coli host strain for phage amplification

Procedure:

-

Immobilize the recombinant Eph receptor ectodomain onto the wells of a 96-well plate.

-

Block the wells to prevent non-specific binding.

-

Incubate the phage display library in the coated wells.

-

Wash the wells extensively to remove non-binding phage.

-

Elute the bound phage.

-

Amplify the eluted phage by infecting the E. coli host strain.

-

Repeat the panning cycle (steps 3-6) for 3-5 rounds to enrich for high-affinity binders.

-

Isolate individual phage clones and sequence the displayed peptide.

-

Synthesize the identified peptides and characterize their binding and functional activity in subsequent assays.

Visualizations

Eph Receptor Signaling Pathway in Cancer

The following diagram illustrates the dual role of EphA2 signaling in cancer. Ligand-dependent (canonical) signaling often has tumor-suppressive effects, while ligand-independent (non-canonical) signaling can promote oncogenesis.[7][8][9]

Caption: EphA2 signaling pathways in cancer and points of therapeutic intervention.

General Workflow for Peptide Drug Discovery

The diagram below outlines a typical workflow for the discovery and development of peptide-based modulators targeting a receptor like EphA2.[3]

Caption: A generalized workflow for peptide-based drug discovery targeting Eph receptors.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Eph System with Peptides and Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EphB receptor-binding peptides identified by phage display enable design of an antagonist with ephrin-like affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]

- 8. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols for EPhos in Palladium-Catalyzed C-N Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the EPhos ligand in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of arylamines. The protocols and data presented herein are intended to guide researchers in leveraging the unique reactivity of this compound for the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science research.

Introduction to this compound

This compound (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a member of the Buchwald family of biaryl monophosphine ligands. These ligands are characterized by their steric bulk and electron-rich nature, which promote the key steps of the catalytic cycle in C-N cross-coupling: oxidative addition and reductive elimination. This compound has demonstrated particular efficacy in the coupling of challenging substrates, such as five-membered N-heterocycles, and can offer superior performance compared to other ligands for specific applications.[1]

Key Advantages of Using this compound

-

High Reactivity: The steric hindrance and electron-donating properties of this compound facilitate the formation of the active monoligated Pd(0) species and promote efficient oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.

-

Broad Substrate Scope: The this compound/palladium catalyst system is effective for a wide range of aryl and heteroaryl chlorides and bromides, as well as a variety of primary and secondary amines.

-

Effectiveness with Challenging Substrates: this compound has shown remarkable success in the coupling of substrates that are often problematic with other catalyst systems, such as electron-rich aryl chlorides and N-heterocyclic amines.

Data Presentation: Performance of this compound in C-N Cross-Coupling

The following table summarizes the performance of this compound in a representative palladium-catalyzed C-N cross-coupling reaction and provides a comparison with other common biarylphosphine ligands.

Table 1: Comparison of Ligand Performance in the C-N Coupling of 4-chloro-N-methylaniline and 1-boc-piperazine

| Ligand (L) | Precatalyst | Yield (%) |

| This compound | This compound Pd G6 | 53 |

| GPhos | GPhos Pd G6 | 91 |

| RuPhos | RuPhos Pd G6 | 0 |

| t-BuXPhos | t-BuXPhos Pd G6 | 58 |

| L4 | L4 Pd G6 | 55 |

| L5 | L5 Pd G6 | 54 |

| BrettPhos | BrettPhos Pd G6 | 16 |

| t-BuBrettPhos | t-BuBrettPhos Pd G6 | 16 |

| AdCyBrettPhos | AdCyBrettPhos Pd G3 | 1 |

| XPhos | XPhos OAC | 1 |

| CPhos | CPhos OAC | 1 |

| AlPhos | AlPhos OAC | 2 |

| Jackithis compound/CPhos hybrid | Jackithis compound/CPhos hybrid OAC | 0 |

| Xantphos | Xantphos Pd G3 | 0 |

Reaction Conditions: 0.75 mol% precatalyst, NaOTMS, THF, 50 °C, 3 h. Data sourced from a study on deactivation-resistant catalysts.[1]

Experimental Protocols

The following are detailed protocols for palladium-catalyzed C-N cross-coupling reactions using the this compound ligand. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Coupling of Aryl/Heteroaryl Halides with Primary Amines

This protocol is a general guideline for the C-N cross-coupling of a variety of aryl and heteroaryl halides with primary amines using an this compound-based palladium precatalyst.

Caption: Experimental workflow for a typical C-N cross-coupling reaction using an this compound precatalyst.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

Primary amine (1.2 equiv)

-

This compound Pd G3 precatalyst (e.g., [EPhosPd(cinnamyl)Cl]) (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide, the primary amine, and sodium tert-butoxide.

-

In a glovebox or under a stream of inert gas, add the this compound Pd G3 precatalyst.

-

Add the anhydrous solvent.

-

Seal the tube with a septum and secure it with a cap.

-

Remove the tube from the glovebox (if applicable) and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring the progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Challenging Heteroaryl Chlorides with Primary Amines

This protocol is optimized for the coupling of electron-rich or sterically hindered heteroaryl chlorides with primary amines, a transformation where this compound has shown significant advantages.

Materials:

-

Heteroaryl chloride (1.0 equiv)

-

Primary amine (1.5 equiv)

-

This compound ligand (3 mol%)

-

Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the this compound ligand, and sodium tert-butoxide.

-

Add the heteroaryl chloride and the primary amine.

-

Add anhydrous 1,4-dioxane.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture in a preheated oil bath at 100 °C.

-

Stir vigorously for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired N-heteroaryl amine.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination, is depicted below. The bulky and electron-rich this compound ligand facilitates the key steps of this cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active L-Pd(0) catalyst, where L is the this compound ligand. This forms a Pd(II) intermediate. Coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric bulk of the this compound ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.

Conclusion

The this compound ligand is a powerful tool for palladium-catalyzed C-N cross-coupling reactions, offering high reactivity and a broad substrate scope. It is particularly well-suited for challenging transformations involving heteroaromatic compounds and sterically demanding substrates. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the efficient construction of complex nitrogen-containing molecules. Further optimization of the reaction conditions for specific substrate combinations may be necessary to achieve optimal results.

References

Application Notes and Protocols: EPhos for the Synthesis of 2-Arylaminooxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-arylaminooxazoles utilizing the highly efficient EPhos ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction. The use of this compound, in conjunction with a mild homogeneous base, sodium phenoxide (NaOPh), has proven effective for the coupling of 2-aminooxazole with a variety of aryl halides, including those that are highly functionalized or sterically hindered. This methodology addresses previous limitations in accessing this important structural motif found in many biologically active compounds.

Introduction

The 2-arylaminooxazole scaffold is a privileged structure in medicinal chemistry. However, its synthesis via traditional cross-coupling methods has often been challenging. A significant breakthrough was achieved with the development of the this compound ligand (L3), a biaryl monophosphine ligand designed to overcome the limitations of previous catalyst systems.[1] Mechanistic studies have shown that the isopropoxy group on the this compound ligand favors the formation of the active C-bound Pd(II) complex, leading to enhanced reactivity and broader substrate scope.[1] This system, employing NaOPh as a base, provides a robust and reliable method for the synthesis of a diverse range of 2-arylaminooxazoles.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylaminooxazoles using the Pd/EPhos catalyst system.

Table 1: Substrate Scope for the Pd/EPhos-Catalyzed Synthesis of 2-Arylaminooxazoles

| Aryl Halide | Product | Yield (%) |

| 2-Chlorotoluene | 2-(o-Tolylamino)oxazole | 95 |

| 1-Chloro-2,6-dimethylbenzene | 2-((2,6-Dimethylphenyl)amino)oxazole | 92 |

| 1-Bromo-4-tert-butylbenzene | 2-((4-(tert-Butyl)phenyl)amino)oxazole | 98 |

| 1-Chloro-4-methoxybenzene | 2-((4-Methoxyphenyl)amino)oxazole | 85 |

| 1-Chloro-3,5-dimethylbenzene | 2-((3,5-Dimethylphenyl)amino)oxazole | 96 |

| 2-Chloropyridine | 2-(Pyridin-2-ylamino)oxazole | 75 |

| 3-Chloropyridine | 2-(Pyridin-3-ylamino)oxazole | 88 |

| 1-Chloro-4-cyanobenzene | 4-((Oxazol-2-yl)amino)benzonitrile | 78 |

| Methyl 4-chlorobenzoate | Methyl 4-((oxazol-2-yl)amino)benzoate | 82 |

| 1-Bromo-3-(trifluoromethyl)benzene | 2-((3-(Trifluoromethyl)phenyl)amino)oxazole | 91 |

Reaction Conditions: Unless otherwise noted, reactions were performed on a 1.0 mmol scale with 2-aminooxazole (1.2 equiv.), NaOPh (1.4 equiv.), and the Pd-EPhos precatalyst (2 mol%) in THF at 80 °C for 3-12 hours.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylaminooxazoles:

An oven-dried vial equipped with a magnetic stir bar is charged with the Pd-EPhos precatalyst (0.02 mmol, 2 mol%), 2-aminooxazole (1.2 mmol, 1.2 equiv.), and sodium phenoxide (1.4 mmol, 1.4 equiv.). The vial is evacuated and backfilled with argon. The aryl halide (1.0 mmol, 1.0 equiv.) and tetrahydrofuran (THF, 4.0 mL) are then added. The vial is sealed and the reaction mixture is stirred at 80 °C for the time indicated in the substrate scope table.

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylaminooxazole.

Alternative Conditions for Less Reactive Aryl Chlorides:

For challenging or less reactive aryl chlorides, a higher temperature and different solvent/base combination may be employed.

An oven-dried vial equipped with a magnetic stir bar is charged with the Pd-EPhos precatalyst (0.02-0.075 mmol, 2-7.5 mol%), 2-aminooxazole (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 1.4 mmol, 1.4 equiv.). The vial is evacuated and backfilled with argon. The aryl chloride (1.0 mmol, 1.0 equiv.) and tert-butanol (tBuOH, 4.0 mL) are added. The vial is sealed and the reaction mixture is stirred at 100 °C for 3 hours. The workup and purification follow the general procedure described above.

Visualizations

Catalytic Cycle:

Caption: Proposed catalytic cycle for the Pd/EPhos-catalyzed C-N cross-coupling.

Experimental Workflow:

Caption: General workflow for the synthesis of 2-arylaminooxazoles.

References

Application Notes and Protocols: The EPhos Ligand in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the EPhos ligand in palladium-catalyzed cross-coupling reactions, with a focus on applications relevant to pharmaceutical synthesis. The information presented is intended to guide researchers in the strategic application of this versatile ligand to streamline the synthesis of complex molecular architectures.

Introduction to this compound

This compound, a member of the Buchwald family of biarylmonophosphine ligands, has emerged as a powerful tool in modern organic synthesis. Its bulky and electron-rich nature confers high activity and stability to palladium catalysts, enabling challenging cross-coupling reactions under mild conditions. These characteristics are particularly advantageous in the synthesis of complex, highly functionalized molecules frequently encountered in pharmaceutical research and development. This document will focus on the application of this compound in Buchwald-Hartwig amination reactions, a cornerstone of C-N bond formation in drug discovery.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital transformation for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in a vast array of pharmaceutical agents. The this compound ligand has demonstrated exceptional utility in facilitating the coupling of primary amines with (hetero)aryl halides, particularly in the synthesis of complex heterocyclic structures that were previously challenging to access.

A key application of this compound is in the synthesis of 2-arylaminooxazoles and 4-arylaminothiazoles, important scaffolds in medicinal chemistry. Research has shown that catalyst systems employing this compound exhibit superior reactivity, especially with sterically hindered or electronically challenging substrates.[1]

Quantitative Data Summary

The following table summarizes the performance of an this compound-supported palladium precatalyst in the Buchwald-Hartwig amination of 2-aminooxazole and 4-aminothiazole with various aryl and heteroaryl halides.

| Entry | Aryl Halide/Heteroaryl Halide | Amine | Product | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Chlorobenzophenone | 2-Aminooxazole | 2-(4-Benzoylphenylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 2.0 | 95 |

| 2 | 4-Bromonitrobenzene | 2-Aminooxazole | 2-(4-Nitrophenylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 2.0 | 92 |

| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | 2-Aminooxazole | 2-(4-(Trifluoromethoxy)phenylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 2.0 | 88 |

| 4 | 3-Bromoquinoline | 2-Aminooxazole | 2-(Quinolin-3-ylamino)oxazole | K₂CO₃ | tBuOH | 100 | 5.0 | 75 |

| 5 | 4-Bromothiazole | 2-Aminooxazole | 2-(Thiazol-4-ylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 80 | 2.0 | 85 |

| 6 | 2-Chloropyrazine | 4-Aminothiazole | 4-(Pyrazin-2-ylamino)thiazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 7.5 | 89 |

| 7 | 2-Bromopyrimidine | 4-Aminothiazole | 4-(Pyrimidin-2-ylamino)thiazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 5.0 | 91 |

Experimental Protocols

General Protocol for this compound-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline for the C-N cross-coupling of an aryl/heteroaryl halide with a primary amine using an this compound-palladium precatalyst.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol)

-

Primary amine (1.2 mmol)

-

This compound palladium precatalyst (e.g., this compound Pd G3, 0.02-0.075 mmol)

-

Base (e.g., NaOtBu, K₂CO₃, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., 2-MeTHF, tBuOH, 4.0 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide, the primary amine, the this compound palladium precatalyst, and the base.

-

Add the anhydrous, degassed solvent to the reaction vessel.

-

Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required time (typically 3-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated amine.

Note: The optimal catalyst loading, base, solvent, and temperature may vary depending on the specific substrates and should be determined through reaction optimization. For challenging substrates, a higher catalyst loading and temperature may be required.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination with this compound

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination using an this compound-ligated palladium catalyst.

Experimental Workflow for this compound-Catalyzed Amination

References

Application Notes and Protocols for the Preparation of an EPhos-Based Palladium Precatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science industries. The development of sophisticated phosphine ligands and their corresponding palladium precatalysts has significantly expanded the scope and efficiency of these transformations. Among these, the Buchwald-Hartwig amination reaction, for the formation of carbon-nitrogen (C-N) bonds, has been greatly advanced by the use of electron-rich and sterically hindered biarylmonophosphine ligands.

EPhos (2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-3',5',6'-triisopropyl-1,1'-biphenyl) is a highly effective ligand developed by the Buchwald group for palladium-catalyzed C-N cross-coupling reactions. Its structure is designed to promote the formation of the active catalytic species and facilitate challenging coupling reactions. This document provides detailed protocols for the preparation of the third-generation (G3) this compound palladium precatalyst, (this compound)Pd(2-aminobiphenyl)OMs, and its application in the Buchwald-Hartwig amination of heterocyclic amines.

Data Presentation

The this compound Pd G3 precatalyst has demonstrated high efficacy in the C-N coupling of challenging substrates, such as the arylation of 2-aminooxazoles. The following table summarizes the performance of the this compound Pd G3 precatalyst in the coupling of 2-amino-5-phenyloxazole with various aryl and heteroaryl chlorides.

| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%)[1] |

| 1 | 4-Chlorotoluene | 2-(p-tolylamino)-5-phenyloxazole | 95 |

| 2 | 4-Chloroanisole | 2-((4-methoxyphenyl)amino)-5-phenyloxazole | 92 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 5-phenyl-2-((4-(trifluoromethyl)phenyl)amino)oxazole | 85 |

| 4 | 1-Chloro-3,5-dimethylbenzene | 2-((3,5-dimethylphenyl)amino)-5-phenyloxazole | 93 |

| 5 | 1-Chloro-2-methylbenzene | 2-((o-tolyl)amino)-5-phenyloxazole | 78 |

| 6 | 2-Chloropyridine | 5-phenyl-2-(pyridin-2-ylamino)oxazole | 88 |

| 7 | 3-Chloropyridine | 5-phenyl-2-(pyridin-3-ylamino)oxazole | 91 |

Reaction Conditions: 1.0 mmol of 2-amino-5-phenyloxazole, 1.2 mmol of aryl/heteroaryl chloride, 1.5 mmol of NaOt-Bu, 2 mol % this compound Pd G3 precatalyst, in toluene (2 mL) at 100 °C for 18 hours. Yields are for the isolated product.[1]

Experimental Protocols

The preparation of the this compound Pd G3 precatalyst is a multi-step process that involves the synthesis of a palladium dimer intermediate followed by its reaction with the this compound ligand. The following protocols are based on established procedures for the synthesis of third-generation Buchwald precatalysts.

Protocol 1: Synthesis of 2-Ammoniumbiphenyl Mesylate

This protocol describes the formation of the mesylate salt of 2-aminobiphenyl, a key starting material for the palladacycle.

Materials:

-

2-aminobiphenyl

-

Methanesulfonic acid (MsOH)

-

Methyl tert-butyl ether (MTBE)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-aminobiphenyl (1.0 eq) in MTBE.

-

Cool the solution in an ice bath with stirring.

-

Slowly add methanesulfonic acid (1.05 eq) dropwise to the cooled solution.

-

A precipitate will form. Continue stirring the mixture in the ice bath for 30 minutes.

-

Isolate the solid product by vacuum filtration, wash with cold MTBE, and dry under vacuum to yield 2-ammoniumbiphenyl mesylate as a white solid.

Protocol 2: Synthesis of the µ-OMs Palladium Dimer

This protocol details the synthesis of the dimeric palladacycle intermediate.

Materials:

-

2-Ammoniumbiphenyl mesylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Toluene

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Heating mantle or oil bath

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-ammoniumbiphenyl mesylate (2.2 eq) and palladium(II) acetate (1.0 eq).

-

Add toluene to the flask.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere for 1-2 hours. The color of the mixture will change as the reaction progresses.

-

Cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolate the solid by filtration, wash with toluene and then a non-polar solvent like pentane or hexane, and dry under vacuum to afford the µ-OMs palladium dimer as a yellow to orange solid.

Protocol 3: Synthesis of the this compound Pd G3 Precatalyst

This final protocol describes the reaction of the palladium dimer with the this compound ligand to generate the target precatalyst.

Materials:

-

µ-OMs Palladium Dimer

-

This compound ligand

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask

-

Inert gas supply

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend the µ-OMs palladium dimer (1.0 eq) in anhydrous THF.

-

In a separate flask, dissolve the this compound ligand (2.1 eq) in anhydrous THF.

-

Slowly add the this compound solution to the stirred suspension of the palladium dimer at room temperature.

-

The reaction mixture will typically become homogeneous and change color. Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by trituration with a non-polar solvent (e.g., pentane or hexane) to remove any excess ligand.

-

Isolate the solid product by filtration and dry under vacuum to yield the this compound Pd G3 precatalyst as a solid.

Visualizations

Logical Relationship of Precatalyst Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of the this compound Pd G3 precatalyst.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A schematic of the typical experimental workflow for a Buchwald-Hartwig amination reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: A simplified representation of the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

Application Notes and Protocols for EPhos in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of the EPhos ligand in palladium-catalyzed cross-coupling reactions. This compound, a bulky and electron-rich phosphine ligand, has demonstrated significant efficacy in challenging coupling reactions, particularly in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

I. Introduction to this compound

This compound (2-(dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl) is a monodentate biaryl phosphine ligand developed for palladium-catalyzed cross-coupling reactions. Its sterically hindered and electron-rich nature facilitates the formation of catalytically active low-coordinate palladium complexes, enhancing reaction rates and expanding the substrate scope to include traditionally difficult couplings.

II. Key Applications and Catalyst Loading Recommendations

This compound has proven to be a versatile ligand for various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The optimal catalyst loading is dependent on the specific substrates and reaction conditions. The following tables provide general recommendations based on literature precedents.

A. Buchwald-Hartwig Amination

This compound is particularly effective for the C-N coupling of a wide range of amines and amides with aryl and heteroaryl halides, including challenging aryl chlorides.

Table 1: Recommended Catalyst Loading for Buchwald-Hartwig Amination using this compound

| Aryl/Heteroaryl Halide | Amine/Amide | Pd Source | This compound Loading (mol%) | Pd Loading (mol%) | Base | Solvent | Temperature (°C) |

| Aryl Chloride (electron-neutral/rich) | Primary/Secondary Alkylamine | Pd₂(dba)₃ | 1.5 - 3.0 | 1.0 - 2.0 | NaOtBu | Toluene, Dioxane | 80 - 110 |

| Aryl Chloride (electron-poor) | Primary/Secondary Alkylamine | Pd(OAc)₂ | 1.0 - 2.0 | 0.5 - 1.0 | K₃PO₄, Cs₂CO₃ | Toluene, t-BuOH | 80 - 110 |

| Heteroaryl Chloride | Primary/Secondary Alkylamine | Pd₂(dba)₃ | 2.0 - 4.0 | 1.0 - 2.0 | NaOtBu, K₂CO₃ | Dioxane, THF | 80 - 120 |

| Aryl Bromide | Anilines | Pd(OAc)₂ | 1.0 - 2.0 | 0.5 - 1.0 | K₃PO₄ | Toluene | RT - 100 |

| Aryl Tosylate | Amides | Pd₂(dba)₃ | 2.0 - 3.0 | 1.0 - 1.5 | K₂CO₃ | Dioxane | 100 - 120 |

B. Suzuki-Miyaura Coupling

The use of this compound in Suzuki-Miyaura couplings allows for the efficient formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl compounds.

Table 2: Recommended Catalyst Loading for Suzuki-Miyaura Coupling using this compound

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Pd Source | This compound Loading (mol%) | Pd Loading (mol%) | Base | Solvent | Temperature (°C) |

| Aryl Chloride (electron-rich) | Arylboronic Acid | Pd(OAc)₂ | 1.5 - 3.0 | 1.0 - 2.0 | K₃PO₄, KF | Toluene/H₂O | 80 - 110 |

| Aryl Bromide (hindered) | Arylboronic Acid | Pd₂(dba)₃ | 1.0 - 2.0 | 0.5 - 1.0 | Cs₂CO₃ | Dioxane | 80 - 100 |

| Heteroaryl Bromide | Heteroarylboronic Acid | Pd(OAc)₂ | 2.0 - 4.0 | 1.0 - 2.0 | K₂CO₃ | THF/H₂O | RT - 80 |

| Aryl Tosylate | Vinylboronic Ester | Pd₂(dba)₃ | 2.0 - 3.0 | 1.0 - 1.5 | K₃PO₄ | Dioxane | 100 |

III. Experimental Protocols

The following are general protocols for conducting Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using the this compound ligand. Optimization of reaction conditions may be necessary for specific substrates.

A. Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)

-

This compound (0.03 mmol, 3.0 mol%)

-

NaOtBu (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, this compound, and NaOtBu.

-

Add the aryl chloride and anhydrous toluene.

-

Add the amine to the reaction mixture.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

B. Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Bromide

Materials:

-

Heteroaryl bromide (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2.0 mol%)

-

This compound (0.04 mmol, 4.0 mol%)

-

K₂CO₃ (2.0 mmol)

-

Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

In a reaction vessel, combine the heteroaryl bromide, arylboronic acid, Pd(OAc)₂, this compound, and K₂CO₃.

-

Add the dioxane and water.

-

Degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired product.

IV. Signaling Pathways and Experimental Workflows

While this compound itself is not involved in biological signaling pathways, the cross-coupling reactions it catalyzes are fundamental to the synthesis of molecules that are. The following diagrams illustrate the general catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as a typical experimental workflow.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for the EPhos-Catalyzed Formation of 4-Arylaminothiazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-arylaminothiazoles utilizing the EPhos ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction. This methodology is particularly effective for the coupling of (hetero)arylamines with 4-halothiazoles, a transformation that has been historically challenging.

Introduction

The 4-arylaminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions, limited substrate scope, and low yields. The development of the this compound ligand, a bulky biarylmonophosphine ligand, has significantly advanced the accessibility of these important molecules.

The this compound ligand, when used in conjunction with a palladium catalyst and a mild base such as sodium phenoxide (NaOPh), promotes the efficient C-N cross-coupling of various anilines with 4-bromothiazole. A key feature of the this compound ligand is its isopropoxy group at the C3-position, which favors the formation of the C-bound isomer of the ligand-supported Pd(II) complex, leading to enhanced reactivity.[1] This catalytic system has demonstrated broad functional group tolerance and provides access to a diverse range of 4-arylaminothiazoles in high yields.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 4-arylaminothiazole derivatives using the this compound-based catalytic system.

| Entry | Amine | Product | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) |

| 1 | Aniline | N-phenylthiazol-4-amine | 85 | 2.0 | 80 |

| 2 | p-Toluidine | N-(p-tolyl)thiazol-4-amine | 92 | 2.0 | 80 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)thiazol-4-amine | 95 | 2.0 | 80 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)thiazol-4-amine | 78 | 2.0 | 80 |

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of 4-Bromothiazole using this compound

This protocol provides a general method for the synthesis of 4-arylaminothiazoles from 4-bromothiazole and a variety of aniline derivatives.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound ligand

-

Sodium phenoxide (NaOPh)

-

4-Bromothiazole

-

Aryl amine (e.g., aniline, p-toluidine, 4-methoxyaniline)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e-g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and this compound (0.024 mmol, 1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Reaction Setup: To the flask containing the catalyst, add sodium phenoxide (2.8 mmol), the desired aryl amine (2.4 mmol), and 4-bromothiazole (2.0 mmol).

-

Solvent Addition: Add anhydrous toluene (4.0 mL) to the flask.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-arylaminothiazole product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle:

The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed Buchwald-Hartwig amination of 4-bromothiazole.

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow:

This diagram outlines the general experimental workflow for the synthesis of 4-arylaminothiazoles using this compound.

Caption: General experimental workflow.

References

Troubleshooting & Optimization

troubleshooting low conversion in EPhos catalyzed reactions

Welcome to the technical support center for EPhos catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address challenges related to low conversion in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low conversion in this compound catalyzed cross-coupling reactions?

Low conversion in this compound-catalyzed reactions can stem from a variety of factors. The most common culprits include:

-

Catalyst Quality and Activity: Impurities in the palladium precursor or degradation of the this compound ligand can significantly reduce catalytic activity.

-

Substrate and Reagent Quality: The purity of substrates, reagents, and solvents is critical. Trace impurities can poison the catalyst or participate in side reactions.

-